molecular formula C17H17N3S B14297355 3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile CAS No. 114606-10-9

3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile

Cat. No.: B14297355
CAS No.: 114606-10-9
M. Wt: 295.4 g/mol
InChI Key: UVYLFEFCKFKZCG-UHFFFAOYSA-N
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Description

3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile is an organic compound that features a diazenyl group (N=N) linked to a benzonitrile moiety, with a 4-tert-butylphenylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile typically involves the following steps:

    Diazotization: The starting material, 4-tert-butylphenylamine, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with benzonitrile in the presence of a suitable base, such as sodium acetate, to form the desired diazenyl compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diazenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated diazenyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the diazenyl group.

Scientific Research Applications

3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The compound’s effects are mediated through its binding to specific molecular targets, influencing cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: An organic compound with a similar tert-butylphenyl group.

    Benzonitrile: A simpler aromatic nitrile compound.

    Azobenzene: A compound with a similar diazenyl group but different substituents.

Uniqueness

3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile is unique due to the combination of its diazenyl group, benzonitrile moiety, and 4-tert-butylphenylsulfanyl substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

114606-10-9

Molecular Formula

C17H17N3S

Molecular Weight

295.4 g/mol

IUPAC Name

3-[(4-tert-butylphenyl)sulfanyldiazenyl]benzonitrile

InChI

InChI=1S/C17H17N3S/c1-17(2,3)14-7-9-16(10-8-14)21-20-19-15-6-4-5-13(11-15)12-18/h4-11H,1-3H3

InChI Key

UVYLFEFCKFKZCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SN=NC2=CC=CC(=C2)C#N

Origin of Product

United States

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